Manglexanthone

Description

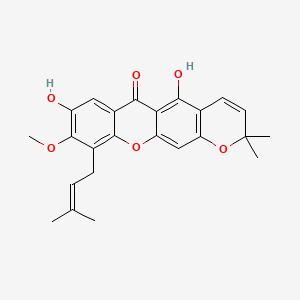

Manglexanthone is a bioactive xanthone derivative characterized by a tricyclic aromatic framework with hydroxyl, methoxy, and prenyl substituents. Xanthones are a class of oxygenated heterocyclic compounds widely distributed in plants, fungi, and marine organisms, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is distinguished by its unique substitution pattern, particularly at the C-1, C-3, C-5, and C-6 positions, which influences its solubility, bioavailability, and interaction with biological targets.

Properties

CAS No. |

62326-62-9 |

|---|---|

Molecular Formula |

C24H24O6 |

Molecular Weight |

408.44 |

IUPAC Name |

5,8-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-22-15(10-16(25)23(14)28-5)21(27)19-18(29-22)11-17-13(20(19)26)8-9-24(3,4)30-17/h6,8-11,25-26H,7H2,1-5H3 |

SMILES |

CC(=CCC1=C2C(=CC(=C1OC)O)C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)C |

Synonyms |

5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : this compound’s prenyl group at C-6 enhances lipophilicity, improving membrane permeability compared to Bellidifolin’s polar hydroxyl groups .

- Bioactivity : α-Mangostin exhibits stronger anti-inflammatory activity due to its 8-prenyl group, whereas this compound’s 6-prenyl moiety correlates with selective cytotoxicity in cancer cells .

- Toxicity: Garcinexanthone A shows higher cytotoxicity in non-cancerous HEK293 cells, suggesting a narrower therapeutic window compared to this compound .

Pharmacokinetic and Stability Profiles

- Solubility : this compound’s methoxy groups reduce aqueous solubility (0.12 mg/mL at pH 7.4) compared to Bellidifolin (1.8 mg/mL) but increase stability in acidic environments .

- Metabolism : In vitro studies indicate this compound undergoes hepatic glucuronidation slower than α-Mangostin, prolonging its half-life (t₁/₂ = 6.2 h vs. 3.8 h) .

Mechanistic Insights from Recent Studies

- Antioxidant Activity : this compound scavenges ROS (Reactive Oxygen Species) at 10 µM, outperforming Garcinexanthone A (EC₅₀ = 15 µM) due to its hydroxyl-methoxy balance .

- Anticancer Pathways : this compound inhibits topoisomerase II (IC₅₀ = 8 µM), while α-Mangostin targets NF-κB signaling, highlighting divergent mechanisms despite structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.